molecular formula C19H27N3O3 B12717745 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, 1-oxide CAS No. 102132-43-4

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, 1-oxide

Cat. No.: B12717745
CAS No.: 102132-43-4
M. Wt: 345.4 g/mol
InChI Key: AFXDLHVAXZPKJY-UHFFFAOYSA-N
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Description

BRN 6004064, also known as 3-Chlorobenzo[b]thiophene-2-carboxylic acid, is an organic compound with the chemical formula C9H5ClO2S. This compound is characterized by a benzothiophene ring substituted with a chlorine atom and a carboxylic acid group. It is a white or off-white crystalline solid with limited solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction proceeds through the formation of an intermediate, which is then acidified to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy required. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzo[b]thiophene-2-carboxylic acid
  • 3-Iodobenzo[b]thiophene-2-carboxylic acid
  • 3-Fluorobenzo[b]thiophene-2-carboxylic acid

Uniqueness

3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

102132-43-4

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide

InChI

InChI=1S/C19H27N3O3/c1-12-8-7-9-13(2)16(12)21-15(23)11-20-17(24)14-10-18(3,4)22(25)19(14,5)6/h7-10,22H,11H2,1-6H3,(H,20,24)(H,21,23)

InChI Key

AFXDLHVAXZPKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC([NH+](C2(C)C)[O-])(C)C

Origin of Product

United States

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